![molecular formula C22H28N2S2 B300348 3,3'-bis{1-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine}](/img/structure/B300348.png)
3,3'-bis{1-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Bi[1-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine] is a complex organic compound with the molecular formula C22H28N2S2 and a molecular weight of 384.6 g/mol. This compound is part of a class of heterocyclic compounds that contain sulfur and nitrogen atoms within their ring structures.
Preparation Methods
The synthesis of 3,3’-Bi[1-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine] typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and purity . The reaction conditions are generally mild, and the process is metal-free, making it environmentally friendly .
Chemical Reactions Analysis
3,3’-Bi[1-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
3,3’-Bi[1-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine] has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities.
Material Science: The compound is explored for its use in creating new materials with unique properties, such as enhanced conductivity or stability.
Biological Research: It is used in studies related to enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 3,3’-Bi[1-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine] involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate receptor activity, leading to its therapeutic effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
3,3’-Bi[1-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine] can be compared with other heterocyclic compounds containing sulfur and nitrogen atoms. Similar compounds include:
Thiophene Derivatives: These compounds also contain sulfur and are known for their wide range of biological activities.
Pyrimidine Derivatives: These compounds contain nitrogen and are studied for their antiviral, anticancer, and antimicrobial properties.
Properties
Molecular Formula |
C22H28N2S2 |
|---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
1-methylsulfanyl-3-(1-methylsulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine |
InChI |
InChI=1S/C22H28N2S2/c1-25-21-17-11-7-3-5-9-15(17)13-19(23-21)20-14-16-10-6-4-8-12-18(16)22(24-20)26-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
WZDYMNLTFJEVQX-UHFFFAOYSA-N |
SMILES |
CSC1=C2CCCCCC2=CC(=N1)C3=NC(=C4CCCCCC4=C3)SC |
Canonical SMILES |
CSC1=C2CCCCCC2=CC(=N1)C3=NC(=C4CCCCCC4=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B300265.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide](/img/structure/B300267.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-3-methylbenzamide](/img/structure/B300271.png)
![[4-(4-Bromo-phenyl)-thiazol-2-yl]-(4-fluoro-phenyl)-amine](/img/structure/B300272.png)
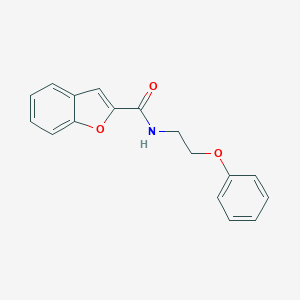

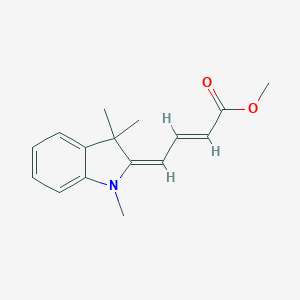
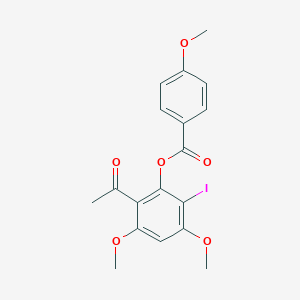
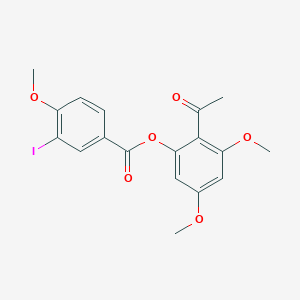
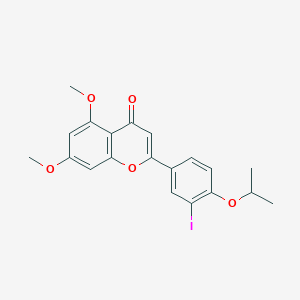
![2',4',6,6'-Tetramethoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B300288.png)
![2-{[2-(1-Piperidinyl)-1-cyclopenten-1-yl]imino}malononitrile](/img/structure/B300292.png)
![Dimethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarboxylate](/img/structure/B300293.png)
![N'-[1,3-dimethyl-2,6-dioxo-5-(1,2,2-tricyanovinyl)-1,2,3,6-tetrahydro-4-pyrimidinyl]-N,N-dimethylimidoformamide](/img/structure/B300295.png)
